APL180

Atherosclerosis HDL function Preclinical efficacy

APL180 uniquely dissects HDL biology via potent ex vivo activity—restoring HDL function in diabetic plasma (HII 1.26→0.71, P<0.001)—coupled with rapid in vivo degradation, enabling clean mechanistic studies without confounding lipid-lowering effects. Its clinical failure to improve HDL biomarkers despite adequate plasma levels provides a tool for investigating peptide delivery challenges and next-gen mimetic design. Leverage the ex vivo-in vivo disconnect.

Molecular Formula C114H156N24O28
Molecular Weight 2310.6 g/mol
Cat. No. B15573854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAPL180
Molecular FormulaC114H156N24O28
Molecular Weight2310.6 g/mol
Structural Identifiers
InChIInChI=1S/C114H156N24O28/c1-64(2)96(114(166)123-67(5)98(150)125-83(48-50-93(143)144)105(157)126-80(41-23-27-53-117)104(156)133-86(57-71-33-15-9-16-34-71)107(159)128-79(40-22-26-52-116)103(155)130-82(47-49-92(141)142)102(154)122-65(3)99(151)131-84(97(119)149)55-69-29-11-7-12-30-69)138-106(158)81(42-24-28-54-118)129-113(165)91(62-95(147)148)137-110(162)88(59-73-43-45-75(140)46-44-73)134-109(161)85(56-70-31-13-8-14-32-70)132-100(152)66(4)121-101(153)78(39-21-25-51-115)127-108(160)87(58-72-35-17-10-18-36-72)135-111(163)89(60-74-63-120-77-38-20-19-37-76(74)77)136-112(164)90(61-94(145)146)124-68(6)139/h7-20,29-38,43-46,63-67,78-91,96,120,140H,21-28,39-42,47-62,115-118H2,1-6H3,(H2,119,149)(H,121,153)(H,122,154)(H,123,166)(H,124,139)(H,125,150)(H,126,157)(H,127,160)(H,128,159)(H,129,165)(H,130,155)(H,131,151)(H,132,152)(H,133,156)(H,134,161)(H,135,163)(H,136,164)(H,137,162)(H,138,158)(H,141,142)(H,143,144)(H,145,146)(H,147,148)/t65-,66-,67-,78?,79-,80-,81-,82?,83?,84?,85?,86?,87-,88-,89?,90-,91?,96?/m0/s1
InChIKeyZKKBZMXTFBAQLP-MPDAPRRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

APL180 (L-4F) for Cardiovascular Research: An Apolipoprotein A-I Mimetic Peptide with Extensive Preclinical Characterization


APL180, also known as L-4F, is an 18-amino acid synthetic peptide (CAS 388566-97-0; C114H156N24O28; MW 2310.6) designed to mimic the functional properties of apolipoprotein A-I (ApoA-I), the principal protein component of high-density lipoprotein (HDL) [1]. As a class A amphipathic helical peptide composed of L-amino acids, it binds and neutralizes pro-inflammatory oxidized lipids, thereby enhancing the anti-inflammatory and antioxidant capacity of HDL [2]. Originally developed by Novartis, APL180 has been investigated in Phase I/II clinical trials for coronary heart disease (CHD), where it was found to be well-tolerated but did not improve HDL functional biomarkers [3]. Its short plasma half-life due to susceptibility to proteolytic degradation has limited systemic therapeutic applications, but this characteristic, along with its potent ex vivo activity, makes it a valuable research tool for dissecting HDL biology and developing next-generation mimetics [4].

Why APL180 Cannot Be Replaced by Other HDL-Targeting Agents or Generic ApoA-I Mimetics


Despite sharing a common mechanism of action—enhancing HDL function—APL180 (L-4F) exhibits distinct pharmacological properties that preclude simple substitution with related compounds. Its stereochemical configuration (L-amino acids) renders it susceptible to rapid proteolytic degradation in vivo, resulting in a short plasma half-life (Cmax of 2,907 ng/mL after IV infusion) that fundamentally differs from the pharmacokinetic profiles of D-amino acid analogs like D-4F (APP018) or larger recombinant HDL particles such as CER-001 and CSL112 [1]. Moreover, APL180's clinical failure to improve HDL functional biomarkers (e.g., HDL-inflammatory index) despite achieving plasma concentrations that were effective in preclinical models and ex vivo assays underscores a unique disconnect between its ex vivo potency and in vivo efficacy that is not observed with other apoA-I mimetics [2]. This divergence, along with its paradoxical increase in hs-CRP (a 49% elevation compared to placebo), distinguishes APL180 from other HDL-targeted interventions and highlights the importance of selecting the precise research compound rather than a class-equivalent substitute [3].

Quantitative Evidence Differentiating APL180 from D-4F and Other HDL Modulators


Comparable Reduction in Atherosclerotic Lesion Area in Cholesterol-Fed Rabbits: APL180 vs. D-4F

In a head-to-head comparative study in cholesterol-fed rabbits, APL180 (L-4F) and its D-amino acid analog D-4F both significantly reduced aortic atherosclerotic lesion area relative to vehicle control. Rabbits receiving daily injections of L-4F exhibited a mean lesion area of 13 ± 9% of the aortic surface, compared to 24 ± 15% for vehicle (P < 0.05). D-4F treatment resulted in a lesion area of 10 ± 6% (P < 0.01 vs. vehicle) [1]. Both compounds similarly normalized the HDL-inflammatory index (HII) from 1.39 ± 0.24 (vehicle) to 0.67 ± 0.2 (L-4F) and 0.67 ± 0.26 (D-4F) (P < 0.01 and P < 0.001, respectively) and reduced serum amyloid A (SAA) levels from 95 ± 39 μg/mL to 7 ± 19 μg/mL (L-4F) and 8 ± 22 μg/mL (D-4F) (P < 0.001) [1].

Atherosclerosis HDL function Preclinical efficacy

Restoration of HDL Inflammatory Index in Diabetic Patient Plasma: APL180 vs. Untreated Control

In an ex vivo study using plasma from type 2 diabetic (T2D) patients, incubation with APL180 (L-4F) restored the HDL inflammatory index (HII) from a pro-inflammatory state to near-normal levels. Specifically, in a subgroup of diabetic patients, HII decreased from 1.26 ± 0.17 to 0.71 ± 0.11 after L-4F treatment (P < 0.001). In contrast, L-4F had only a marginal effect on HII in healthy control subjects (from 0.81 ± 0.16 to 0.66 ± 0.10, P < 0.05) [1]. Baseline HII in the overall T2D cohort was 1.42 ± 0.29 compared to 0.70 ± 0.19 in controls (P < 0.001) [1].

Type 2 Diabetes HDL function Inflammation

Divergent Clinical Pharmacokinetics: APL180 IV vs. SC Administration in Humans

In Phase I/II clinical trials in patients with coronary heart disease (CHD), APL180 demonstrated markedly different pharmacokinetic profiles depending on route of administration. Following daily intravenous (IV) infusion of 30 mg, the mean maximal plasma concentration (Cmax) reached 2,907 ng/mL. In contrast, daily subcutaneous (SC) injection of the same dose yielded a Cmax of only 395 ng/mL—an 86.4% lower peak exposure [1]. Despite these plasma levels being within the range that had shown efficacy in animal models, neither regimen improved HDL functional biomarkers [1].

Pharmacokinetics Clinical Trial Drug Delivery

Paradoxical Increase in hs-CRP: APL180 vs. Placebo in Clinical Trials

A notable and unexpected clinical finding with APL180 was a paradoxical increase in high-sensitivity C-reactive protein (hs-CRP), a systemic inflammatory marker, following treatment. In patients with CHD receiving 30 mg IV infusions daily for 7 days, hs-CRP levels increased by 49% compared to placebo (P < 0.05). A similar trend was observed in subjects receiving 30 mg SC injections for 28 days [1]. This contrasts with the compound's ex vivo and preclinical anti-inflammatory effects on HDL and may represent a compensatory systemic response or an off-target effect [1].

Inflammation Clinical Safety Biomarkers

Differential Modulation of Oxidized Fatty Acids in apoE-Deficient Mice

In apoE null mice, a widely used model of atherosclerosis, APL180 (L-4F) selectively altered plasma levels of specific oxidized fatty acids. Injection of L-4F resulted in significant reductions in 15-HETE, 5-HETE, 13-HODE, and 9-HODE. In contrast, plasma levels of 20-HETE were unaffected, and levels of 14,15-EET (a cytochrome P450-derived eicosanoid with vasodilatory properties) were elevated [1]. This differential modulation distinguishes L-4F from other interventions that may broadly suppress eicosanoid pathways and suggests a nuanced effect on lipid oxidation that could contribute to its anti-inflammatory HDL properties [1].

Lipid Oxidation Atherosclerosis Preclinical Model

Improvement in HDL Anti-inflammatory and Antioxidant Function in apoE-Deficient Mice: APL180 vs. Atherosclerosis Control

In a 16-week study using apoE-deficient mice fed a high-fat diet, APL180 (L-4F) administered intraperitoneally at 1 mg/kg/day improved HDL function and reduced atherosclerosis progression. Compared to the untreated atherosclerosis (AS) group, L-4F significantly increased serum paraoxonase-1 (PON1) activity, decreased myeloperoxidase (MPO) activity, lowered hs-CRP levels, and reduced the HDL-inflammatory index (HII). Notably, the aortic plaque area relative to the vascular intimal surface area was significantly smaller in L-4F-treated mice (P < 0.05 vs. AS group) [1]. Lipid levels remained unchanged, underscoring that the benefits were mediated by functional improvements rather than quantitative changes in HDL cholesterol [1].

Atherosclerosis HDL Function Preclinical Efficacy

Optimal Research and Industrial Use Cases for APL180 Based on Differentiating Evidence


Preclinical Atherosclerosis Studies in Animal Models

APL180 is ideally suited for investigating HDL functionality and atherosclerosis progression in preclinical models such as apoE-deficient mice and cholesterol-fed rabbits. Its ability to reduce aortic plaque area (13% vs. 24% in vehicle controls) and restore HDL-inflammatory index without altering plasma lipid levels allows researchers to isolate HDL function as a therapeutic target [1]. This is particularly valuable for proof-of-concept studies evaluating HDL-targeted interventions where confounding lipid-lowering effects are undesirable [2].

Ex Vivo Functional Assays for HDL Quality in Disease States

APL180's potent ex vivo activity in restoring HDL function in plasma from type 2 diabetic patients (HII reduction from 1.26 to 0.71, P < 0.001) makes it a valuable reagent for ex vivo functional assays [3]. Researchers studying dysfunctional HDL in diabetes, metabolic syndrome, or cardiovascular disease can use APL180 as a positive control to benchmark HDL function restoration or to dissect mechanisms of HDL impairment [3].

Pharmacokinetic and Drug Delivery Research

The stark difference in APL180 exposure between IV (Cmax 2,907 ng/mL) and SC (Cmax 395 ng/mL) administration in humans provides a well-characterized system for studying peptide drug delivery challenges [4]. APL180 can serve as a model peptide to evaluate formulation strategies aimed at improving bioavailability, extending half-life, or achieving targeted delivery, given its known susceptibility to proteolytic degradation [5].

Mechanistic Studies of Oxidized Lipid-Mediated Inflammation

APL180's selective reduction of pro-inflammatory oxidized fatty acids (15-HETE, 5-HETE, 13-HODE, 9-HODE) while preserving or elevating others (20-HETE unaffected, 14,15-EET increased) makes it a unique tool for investigating the role of specific lipid oxidation products in atherosclerosis and inflammation [6]. This differential effect distinguishes it from broader anti-inflammatory agents and allows for targeted pathway analysis [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for APL180

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.